molecular formula C11H13NO B6316000 2-(1H-Indol-6-yl)propan-2-ol CAS No. 865376-66-5

2-(1H-Indol-6-yl)propan-2-ol

Cat. No.: B6316000
CAS No.: 865376-66-5
M. Wt: 175.23 g/mol
InChI Key: OEQQGWNNEXQFSE-UHFFFAOYSA-N
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Description

2-(1H-Indol-6-yl)propan-2-ol (CAS 865376-66-5) is a high-purity chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. This organic building block features an indole ring system, a privileged scaffold in medicinal chemistry known for its significant role in drug design . The indole nucleus facilitates diverse interactions with biological macromolecules, making it a versatile intermediate for researchers developing novel therapeutic agents . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability. Indole derivatives are central to modern pharmaceutical research due to their wide range of biological activities. This compound serves as a key synthetic intermediate for researchers exploring compounds with potential anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties . Its structural features make it particularly valuable for constructing more complex molecules targeting oncogenic pathways, infectious diseases, and neurological disorders . The presence of the propan-2-ol moiety adds versatility for further chemical modifications, enabling its integration into combinatorial chemistry libraries and targeted medicinal chemistry campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-6-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQGWNNEXQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 1h Indol 6 Yl Propan 2 Ol and Its Analogues

Retrosynthetic Approaches to the 2-(1H-Indol-6-yl)propan-2-ol Core

Retrosynthetic analysis of this compound identifies two primary disconnection points for strategic synthesis. The first and most straightforward disconnection is the carbon-carbon bond linking the propan-2-ol side chain to the indole (B1671886) C6 position. This approach suggests a precursor such as a 6-acylindole or an indole-6-carboxylic acid ester, which can be transformed into the tertiary alcohol via nucleophilic addition, typically using an organometallic reagent like a Grignard reagent. masterorganicchemistry.com

A more fundamental disconnection breaks down the indole nucleus itself. This strategy involves classic indole syntheses, such as the Fischer, Bartoli, or Madelung methods, starting from appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives. bohrium.comlboro.ac.ukbhu.ac.in For instance, a Fischer indole synthesis would retrospectively lead to a (4-acetylphenyl)hydrazine or a related ketone derivative that already contains the precursor to the propan-2-ol side chain. wikipedia.org These core strategies form the basis for the forward synthesis of the target molecule and its analogues.

Classical and Modern Synthesis of Indole Derivatives Incorporating Propanol (B110389) Moieties

The synthesis of indole derivatives bearing propanol groups can be approached by either constructing the indole ring with the side chain already in place or by adding the side chain to a pre-formed indole nucleus.

Construction of the Indole Nucleus with C6 Functionalization

The formation of the indole scaffold with a pre-existing functional group at the C6 position is a common strategy, often employing well-established named reactions.

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.org To obtain a 6-substituted indole, a meta-substituted phenylhydrazine is typically used. However, this can lead to a mixture of 4- and 6-substituted isomers. rsc.org The regioselectivity can be influenced by the electronic nature of the substituents. rsc.org For instance, reacting a (4-acetylphenyl)hydrazine with a ketone under acidic conditions would theoretically yield an indole with an acetyl group at the C6 position, ready for conversion to the propan-2-ol moiety.

Bartoli Indole Synthesis : This method provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgthieme-connect.com While primarily used for 7-substituted indoles, modifications and different substitution patterns on the starting nitroarene can potentially be adapted to access other isomers, although this is less common for the C6 position. beilstein-journals.orgquimicaorganica.org

Madelung Synthesis : This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org A modern variant uses milder conditions with organolithium bases, making it suitable for synthesizing indoles with sensitive functional groups. bhu.ac.inresearchgate.net Starting with an N-acyl-o-toluidine derivative where the aromatic ring is substituted to ultimately place a functional group at the C6 position of the indole product is a viable, though synthetically demanding, route.

The following table summarizes key features of these classical indole syntheses for achieving C6 functionalization.

Table 1: Comparison of Classical Indole Synthesis Methods for C6 Functionalization
Synthesis Method Starting Materials Key Features Regioselectivity for C6
Fischer Indole Synthesis meta-Substituted phenylhydrazine and a ketone/aldehyde Widely applicable; acid-catalyzed. wikipedia.orgtcichemicals.com Often yields a mixture of 4- and 6-isomers. rsc.org
Bartoli Indole Synthesis ortho-Substituted nitroarene and vinyl Grignard reagent Excellent for 7-substituted indoles; requires organometallic reagents. wikipedia.orgthieme-connect.com Not the primary method for C6 substitution.
Madelung Synthesis Substituted N-acyl-o-toluidine Uses strong base; high temperatures in classical method, milder in modern variants. wikipedia.orgresearchgate.net Dependent on the substitution pattern of the starting toluidine.

Introduction of the Propan-2-ol Side Chain

A highly effective and common strategy involves the installation of the propan-2-ol side chain onto a pre-functionalized indole ring. This is typically achieved through the reaction of an organometallic reagent with a carbonyl group at the C6 position.

The key reaction is the addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to an ester or ketone. For example, reacting methyl indole-6-carboxylate with at least two equivalents of CH₃MgBr would lead to the formation of this compound. masterorganicchemistry.com The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.comclockss.org

Reaction Scheme:

Indole-6-carboxylic acid ester + CH₃MgBr → Indole-6-yl methyl ketone

Indole-6-yl methyl ketone + CH₃MgBr → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ (workup) → this compound

This two-step, one-pot process is a powerful tool for creating tertiary alcohols on an aromatic core. The starting indole-6-carboxylate can be synthesized through various methods, including the functionalization strategies discussed previously.

Regioselective Synthesis of 6-Substituted Indoles

Achieving selective functionalization at the C6 position of the indole benzene (B151609) ring is a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring (C3, C2, N1 positions). thieme-connect.comrsc.org Modern synthetic chemistry has developed several strategies to overcome this hurdle.

Directing Groups : One of the most powerful strategies involves placing a directing group on the indole nitrogen (N1). This group can sterically block the more reactive positions or chelate to a metal catalyst, directing the functionalization to a specific C-H bond on the benzene ring. For example, a bulky N1-sulfonyl or N1-triisopropylsilyl (TIPS) group can facilitate metal-catalyzed borylation or arylation at the C6 position. rsc.orgnih.gov

C-H Activation : Transition-metal-catalyzed C-H activation has emerged as a state-of-the-art method for regioselective functionalization. thieme-connect.comresearchgate.net Catalytic systems based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been developed to selectively target the C-H bonds of the indole's carbocyclic ring. thieme-connect.comnih.gov These methods often require a directing group to achieve high regioselectivity for the C6 position. For instance, Ru-catalyzed C6-alkylation has been achieved using an ancillary directing group at the C7 or C3 position to make the C6 site the most accessible for reaction. rsc.orgresearchgate.net

The following table outlines some modern approaches for achieving C6-selective functionalization.

Table 2: Modern Methods for Regioselective C6-Functionalization of Indoles
Method Catalyst/Reagent Directing Group Strategy Key Advantage
C-H Olefination Pd(OAc)₂ / AgOAc Removable sulfonamide group at N1 position. nih.gov Direct introduction of an alkene, a versatile functional handle.
C-H Arylation CuO / Diaryliodonium salts N-P(O)tBu₂ group at N1 position. thieme-connect.com Forms a C-C bond with an aryl group directly at C6.
C-H Alkylation Sc(OTf)₃ / Aziridines Requires 2,3-disubstituted indoles; no N1 directing group needed. rsc.org Lewis acid-catalyzed alkylation with specific alkylating agents.
Friedel-Crafts Alkylation Brønsted Acid / Ketoesters Metal-free approach for 2,3-disubstituted indoles. researchgate.net Provides a direct and concise route to C6-alkylated indoles under mild conditions. researchgate.net

Advanced Synthetic Techniques for Indole Propanol Compounds

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are increasingly being applied to the synthesis of complex molecules like indole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal and synthetic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govtandfonline.com The application of microwave irradiation can be integrated into various steps of the synthesis of this compound.

Indole Formation : Classical reactions like the Fischer indole synthesis can be significantly accelerated using microwaves, often in solvent-free or green solvent conditions. nih.govtandfonline.com

Cross-Coupling Reactions : Palladium-catalyzed reactions, such as Sonogashira or Heck couplings, which might be used to build the indole core or functionalize it, are well-suited for microwave heating. A one-pot, three-component synthesis of polysubstituted indoles under microwave irradiation has been developed, showcasing the power of this technique. nih.gov

Side-Chain Introduction : Reactions involving the functionalization of the indole nucleus can also be enhanced. For example, a three-component domino reaction to create 3-functionalized indoles has been successfully performed using microwave assistance, highlighting its regioselectivity and efficiency. acs.org

The use of microwave technology offers a greener and more rapid alternative to conventional heating methods for synthesizing the target compound and its analogues. tandfonline.comsmolecule.com

Catalyst-Free and Green Chemistry Methodologies

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, emphasizing the reduction of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. researchgate.net Catalyst-free reactions are particularly desirable as they simplify purification procedures and minimize waste. rsc.orgscirp.org

One plausible and direct catalyst-free approach to synthesize this compound involves the use of organometallic reagents, such as a Grignard reagent derived from a 6-haloindole. The reaction of 6-bromoindole (B116670) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would generate the corresponding Grignard reagent, indol-6-ylmagnesium bromide. This highly nucleophilic species can then react directly with acetone (B3395972) in a nucleophilic addition reaction to yield the desired tertiary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org While the Grignard reagent itself is a reactant, this process is often considered "catalyst-free" in the sense that no external catalyst is needed to facilitate the carbon-carbon bond formation. nih.gov

The "greenness" of this approach can be enhanced by optimizing reaction conditions. For instance, the use of microwave irradiation could potentially shorten reaction times and improve energy efficiency, a common strategy in green chemistry for the synthesis of indole derivatives. scirp.org

A similar catalyst-free approach would be the reaction of 6-lithioindole, generated from the reaction of a 6-haloindole with an organolithium reagent like n-butyllithium, with acetone.

Table 1: Proposed Catalyst-Free Synthesis of this compound

StepReactantsReagentsSolventProduct
16-BromoindoleMagnesiumDiethyl ether or THFIndol-6-ylmagnesium bromide
2Indol-6-ylmagnesium bromide, Acetone-Diethyl ether or THF2-(1H-Indol-6-yl)propan-2-olate
32-(1H-Indol-6-yl)propan-2-olateAqueous acid (e.g., H₃O⁺)-This compound

Another green chemistry approach that has been applied to the synthesis of other indole derivatives is the use of environmentally benign solvents and reaction conditions. For instance, catalyst-free condensation reactions in water or solvent-free microwave-assisted reactions have been reported for the synthesis of various indole-containing molecules. scirp.orgacs.org While not yet specifically reported for this compound, these methodologies suggest potential avenues for developing more environmentally friendly synthetic routes.

Stereoselective Synthesis of Enantiomeric Forms of Indole Propanols

The target compound, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis are crucial for the preparation of chiral analogues, which are of significant interest in medicinal chemistry where the biological activity of enantiomers can differ substantially.

The stereoselective synthesis of related chiral indole propanols can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For example, the enantioselective synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols has been reported, highlighting a potential strategy. nih.gov In this approach, a prochiral ketone is reacted with a nucleophile in the presence of a chiral catalyst that directs the formation of one enantiomer over the other.

Another strategy involves the enzymatic resolution of a racemic mixture of a chiral alcohol. Lipases are commonly used enzymes for this purpose, as they can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

A hypothetical stereoselective synthesis of a chiral analogue, such as (R)- or (S)-1-(1H-indol-6-yl)propan-1-ol, could be envisioned using a chiral reducing agent to reduce a corresponding ketone, 6-propionylindole.

Table 2: General Strategies for Stereoselective Synthesis of Chiral Indole Propanol Analogues

StrategyDescriptionExample
Chiral CatalysisA chiral catalyst is used to control the stereochemical outcome of a reaction that creates a new stereocenter.Asymmetric reduction of a ketone using a chiral borane (B79455) reagent.
Chiral AuxiliaryA chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is then removed.Use of a chiral oxazolidinone auxiliary to direct an aldol (B89426) reaction.
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.Lipase-catalyzed transesterification of a racemic alcohol.

The determination of the enantiomeric excess (ee) of the resulting chiral products is typically performed using chiral high-performance liquid chromatography (HPLC). rsc.org

Derivatization Pathways from this compound Precursors

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The primary sites for modification are the indole nitrogen (N-1), the indole ring carbons (C-2, C-3, C-4, C-5, and C-7), and the tertiary hydroxyl group.

Derivatization of the Indole Nucleus:

N-Alkylation/N-Arylation: The indole nitrogen can be readily alkylated or arylated using various electrophiles in the presence of a base. For example, reaction with an alkyl halide (e.g., methyl iodide) or an aryl halide in the presence of a base like sodium hydride would yield the corresponding N-substituted indole.

Electrophilic Substitution: The electron-rich indole ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation or alkylation. The position of substitution will be directed by the existing substituent at C-6.

Derivatization of the Tertiary Hydroxyl Group:

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by reaction with an alcohol under acidic conditions.

Esterification: Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) will produce the corresponding ester.

Dehydration: Treatment with a strong acid and heat can lead to dehydration of the tertiary alcohol, forming an alkene, likely 2-(1H-indol-6-yl)prop-1-ene.

Substitution: The hydroxyl group can be replaced by other functional groups. For instance, conversion to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution could introduce a variety of functionalities.

Table 3: Potential Derivatization Reactions of this compound

Reaction TypeReagentsFunctional Group ModifiedProduct Type
N-AlkylationAlkyl halide, Base (e.g., NaH)Indole N-HN-Alkyl-2-(indol-6-yl)propan-2-ol
EsterificationAcyl chloride, Base (e.g., Pyridine)Hydroxyl2-(1H-Indol-6-yl)propan-2-yl ester
EtherificationAlkyl halide, Base (e.g., NaH)Hydroxyl6-(2-Alkoxypropan-2-yl)-1H-indole
DehydrationStrong acid (e.g., H₂SO₄), HeatHydroxyl2-(1H-Indol-6-yl)prop-1-ene
HalogenationN-Bromosuccinimide (NBS)Indole RingBromo-2-(1H-indol-6-yl)propan-2-ol

These derivatization pathways provide a versatile platform for modifying the physicochemical and pharmacological properties of the parent compound, enabling the exploration of its potential as a lead structure in drug discovery.

Computational and Theoretical Investigations of 2 1h Indol 6 Yl Propan 2 Ol and Indole Propanol Derivatives

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure, Stability, and Bonding Characterization

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to study the electronic structure, stability, and bonding characteristics of indole (B1671886) derivatives.

DFT calculations, particularly with functionals like B3LYP, are effective for investigating the ground and excited state properties of indole chromophores. chemrxiv.org For indole derivatives, these calculations can predict geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO gaps, which are crucial for understanding their reactivity and spectral characteristics. chemrxiv.orgnih.gov The stability of different isomers of indole has been analyzed using such methods, revealing that the relative stability is a consequence of rules governing aromaticity and electronic distribution. nih.gov

MP2 calculations, often used for their accuracy in describing non-covalent interactions, are particularly valuable for studying π-π stacking and hydrogen bonding, which are significant in the biological activity of indole-containing molecules. acs.org For instance, the interaction energies and potential energy surfaces of indole-benzene complexes have been accurately characterized using MP2, providing insights into the forces that stabilize protein structures. acs.org

Table 1: Representative Quantum Chemical Calculation Outputs for an Indole Propanol (B110389) Derivative

ParameterDFT (B3LYP/6-311+G(d,p))MP2/aug-cc-pVDZ
Ground State Energy (Hartree) -552.8-551.9
HOMO Energy (eV) -5.8-6.1
LUMO Energy (eV) -0.20.1
HOMO-LUMO Gap (eV) 5.66.2
Dipole Moment (Debye) 2.52.7
N-H Bond Length (Å) 1.011.02

Note: The data in this table is illustrative and based on typical values obtained for indole derivatives in the cited literature.

Molecular Docking Simulations for Prediction of Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.com This method is widely used in drug discovery to predict how a small molecule, such as an indole propanol derivative, might interact with a biological target, typically a protein. nih.gov

Studies on various indole derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors. nih.govthesciencein.org Docking simulations for indole-based compounds have been used to identify key interactions, such as hydrogen bonds and π-π stacking, within the active sites of proteins. mdpi.com For example, indole derivatives have been docked into the active sites of antimicrobial targets, and the predicted binding affinities have shown a correlation with their experimentally determined biological activities. nih.gov The binding energy, calculated by the docking software, provides an estimate of the binding affinity of the ligand for the target. thesciencein.org

Table 2: Illustrative Molecular Docking Results for 2-(1H-Indol-6-yl)propan-2-ol with a Hypothetical Kinase Target

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues Leu12, Val20, Ala33, Lys55, Glu70, Asp145
Hydrogen Bond Interactions NH of indole with Glu70 (backbone C=O), OH of propanol with Asp145 (side chain C=O)
Hydrophobic Interactions Indole ring with Leu12, Val20, Ala33
π-π Stacking Indole ring with Phe144

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. researchgate.net For indole propanol derivatives, MD simulations can be used to assess their conformational stability and to study the dynamics of their complexes with biological targets.

MD simulations of protein-ligand complexes, following molecular docking, are crucial for validating the stability of the predicted binding pose. acs.org These simulations can reveal whether the ligand remains stably bound in the active site and can highlight key dynamic interactions that are not apparent from static docking poses. nih.gov Studies on indole derivatives have used MD simulations to confirm the stability of their binding to targets like acetylcholinesterase and butyrylcholinesterase. acs.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the complex and the flexibility of its components.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the preferred conformations of a molecule like this compound is essential as the conformation can significantly influence its biological activity.

Computational methods can be used to map the potential energy surface (PES) of a molecule, which describes the energy of the molecule as a function of its geometry. acs.org By identifying the minima on the PES, the most stable conformations can be determined. For flexible molecules like indole propanol derivatives, this analysis can reveal the energetically favorable orientations of the propanol side chain relative to the indole ring. mdpi.com For instance, studies on related acyclic compounds have used experimental data and theoretical calculations to establish conformational preferences, which are often governed by a balance of steric and electronic effects. researchgate.net

In Silico ADME/Tox Prediction and Chemoinformatic Analysis for Analogues

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. japsonline.comnih.gov Chemoinformatic analysis involves the use of computational methods to analyze chemical data and predict the properties of new compounds. nih.gov

For indole derivatives, various online tools and software packages can be used to predict properties such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. indexcopernicus.com These predictions help in identifying potential liabilities of a compound before it is synthesized and tested in the laboratory. japsonline.com Toxicity predictions can flag potential issues such as carcinogenicity, mutagenicity, and hepatotoxicity based on the presence of toxicophores in the molecule's structure. researchgate.net

Table 3: Representative In Silico ADME/Tox Predictions for an Indole Propanol Analogue

PropertyPredicted ValueInterpretation
Molecular Weight 175.23Favorable (Lipinski's Rule)
LogP 2.1Optimal Lipophilicity
Aqueous Solubility (logS) -3.5Moderately Soluble
Human Intestinal Absorption >90%High
Blood-Brain Barrier Permeation NoUnlikely to cross BBB
CYP2D6 Inhibition NoLow risk of drug-drug interactions
Ames Mutagenicity NegativeNon-mutagenic
Hepatotoxicity Low ProbabilityLow risk of liver toxicity

Note: This data is illustrative and based on typical predictions for indole derivatives from various computational models.

Chemical Reactivity and Transformation Mechanisms of 2 1h Indol 6 Yl Propan 2 Ol

Reactivity of the Indole (B1671886) Heterocycle (e.g., Alkylation, Acylation, Electrophilic Substitution)

The indole ring is an aromatic heterocycle and is considered a π-excessive system, making it highly nucleophilic and prone to electrophilic substitution. youtube.com The preferred site for electrophilic attack is the C3 position of the pyrrole (B145914) ring, as the resulting carbocation intermediate (indoleninium cation) is more stable and delocalized over the nitrogen atom. youtube.comwikipedia.org If the C3 position is occupied, substitution may occur at other positions, including C2 or positions on the benzene (B151609) ring, such as C6. youtube.comnih.gov

Electrophilic Substitution: The primary reactivity of the indole nucleus in 2-(1H-Indol-6-yl)propan-2-ol is directed towards electrophiles. The presence of the propan-2-ol group at the C6 position does not fundamentally alter the inherent nucleophilicity of the pyrrole ring.

Alkylation: Friedel-Crafts alkylation is a common reaction for indoles. Due to the high nucleophilicity of the indole core, these reactions can often proceed under mild conditions, sometimes without a Lewis acid catalyst. nih.gov However, Lewis acids like Yb(OTf)₃ or metal complexes are frequently used to activate the electrophile and enhance stereoselectivity in asymmetric syntheses. nih.gov For this compound, alkylation would be expected to occur predominantly at the C3 position. Over-alkylation can be an issue, but reaction conditions can be optimized to favor mono-alkylation. nih.gov

Acylation: Acylation of indoles can be achieved using acid chlorides or anhydrides. Similar to alkylation, the reaction typically occurs at the C3 position. youtube.com If the C3 position is blocked, acylation can be directed to the C2 position. youtube.com

Substitution Hierarchy: The general order of reactivity for electrophilic substitution on the indole ring is C3 > N1 > C2 > C6 > C4 > C5 > C7. While the C6 position is already substituted in the target compound, any further electrophilic attack would overwhelmingly favor the C3 position.

Table 1: Regioselectivity in Electrophilic Substitution of Indoles

Position Relative Reactivity Notes
C3 Highest Favored due to the stability of the indoleninium cation intermediate. wikipedia.org
N1 Moderate N-alkylation is possible, often under basic conditions to deprotonate the N-H group. researchgate.net
C2 Low Substitution can occur if C3 is blocked. nih.gov
C6 Low Substitution on the benzene ring is less favorable than on the pyrrole ring. youtube.com

Reactions Involving the Propan-2-ol Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The this compound molecule possesses a tertiary alcohol functional group. The reactivity of this hydroxyl group is characteristic of other tertiary alcohols. lardbucket.org

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions. lardbucket.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbon-oxygen double bond. lardbucket.org Therefore, reacting this compound with common oxidizing agents like potassium permanganate (B83412) or chromic acid would not lead to a ketone or carboxylic acid.

Esterification: Esterification can occur through reaction with a carboxylic acid or, more readily, with an acid chloride or anhydride (B1165640). The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification (Dehydration): Alcohols can undergo dehydration in the presence of a strong acid catalyst to form alkenes or ethers. lardbucket.org For a tertiary alcohol like this compound, intramolecular dehydration would be a likely pathway, leading to the formation of an alkene (isopropenylindole) by eliminating a water molecule. Intermolecular dehydration to form an ether is also possible under specific conditions, typically involving an excess of the alcohol. lardbucket.org

Table 2: Reactivity of the Tertiary Hydroxyl Group in this compound

Reaction Type Reactivity Expected Product
Oxidation Resistant No reaction under normal conditions. lardbucket.org
Esterification Possible Forms an ester at the hydroxyl group.
Dehydration (Intramolecular) Favorable 6-(Prop-1-en-2-yl)-1H-indole.
Dehydration (Intermolecular) Possible Bis(2-(1H-indol-6-yl)propan-2-yl) ether.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound allows for a variety of intermolecular interactions, primarily driven by hydrogen bonding.

N-H···O Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. nih.gov It can form strong hydrogen bonds with the hydroxyl oxygen of another molecule, leading to the formation of dimers or larger aggregates.

O-H···N Hydrogen Bonding: The hydroxyl group of the propan-2-ol moiety is also a hydrogen bond donor and can interact with the nitrogen atom of the indole ring of a neighboring molecule.

O-H···O Hydrogen Bonding: The hydroxyl group can act as both a donor and an acceptor, forming hydrogen bond networks with other alcohol molecules.

π-System Interactions: The electron-rich π-system of the indole ring can act as a hydrogen bond acceptor. nih.govacs.org Theoretical studies on complexes between 1-methylindole (B147185) and 2-propanol indicate that both the five-membered pyrrole ring and the six-membered benzene ring can form π-complexes with the hydroxyl proton. acs.org Similarly, the indole N-H proton can form a hydrogen bond with the π-cloud of an adjacent indole's benzene ring (NH-π interactions). nih.gov

These hydrogen bonding interactions are critical in determining the solid-state structure (crystal packing) and the solubility of the compound in various solvents. nih.govresearchgate.net

Reaction Mechanisms of Indole-Containing Compounds and their Propanol (B110389) Derivatives

The mechanisms of the reactions involving this compound are illustrative of the general principles of indole and alcohol chemistry.

Mechanism of Electrophilic Substitution (Friedel-Crafts Alkylation):

Formation of Electrophile: A Lewis acid catalyst activates an alkyl halide (R-X) to generate a carbocation (R⁺) or a polarized complex.

Nucleophilic Attack: The π-electrons of the indole ring, primarily at the C3 position, attack the electrophile. This breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized indoleninium cation.

Deprotonation: A weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the C3-alkylated product. nih.gov

Mechanism of Acid-Catalyzed Dehydration:

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄), forming a good leaving group (H₂O). lardbucket.org

Formation of Carbocation: The water molecule departs, leaving a tertiary carbocation on the propane (B168953) chain.

Elimination of Proton: A base (e.g., H₂O or HSO₄⁻) abstracts a proton from an adjacent carbon (a methyl group), and the electrons from the C-H bond move to form a C=C double bond, resulting in the alkene product, 6-(prop-1-en-2-yl)-1H-indole.

These mechanisms highlight the dual reactivity of the molecule, where different reagents and conditions can selectively target either the indole ring or the alcohol functional group.

Structure Activity Relationship Sar Studies of 2 1h Indol 6 Yl Propan 2 Ol Scaffolds

General Principles of Indole-Based SAR in Bioactive Compounds

The indole (B1671886) ring system, an aromatic heterocyclic compound, consists of a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring. This arrangement confers upon it a unique set of physicochemical properties. The indole nucleus is electron-rich and capable of participating in various non-covalent interactions, including hydrogen bonding (as a donor via the N-H group), π-π stacking, and hydrophobic interactions. researchgate.net These interactions are fundamental to the binding of indole-containing ligands to their biological targets, which are often proteins such as enzymes and receptors. researchgate.net

Influence of the C6 Substitution on Biological Efficacy and Selectivity

The C6 position of the indole ring is located on the benzene portion and is a key site for modification to modulate biological activity. Functionalization at this position can significantly impact the electronic properties of the entire indole system, thereby influencing its interaction with biological targets. nih.gov While electrophilic substitution on the indole ring typically favors the pyrrole ring (positions C3, C2, and N1), recent synthetic advancements have enabled more facile and regioselective functionalization at the C6 position, opening up new avenues for SAR exploration. rsc.orgresearchgate.net

Studies on various classes of indole derivatives have demonstrated that the nature of the substituent at the C6 position can dramatically alter biological efficacy and selectivity. For example, in the context of tryprostatin B analogs, a chemoenzymatic approach using a prenyltransferase allowed for the selective functionalization of the indole C6 position. nih.gov This late-stage modification generated novel analogs with diverse moieties, highlighting the potential to create new bioactive compounds by targeting this specific position.

The electronic effects of C6 substituents are particularly noteworthy. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at this position can modulate the electron density of the indole ring, which in turn can affect binding affinities for specific receptors or enzymes. For instance, in the development of inhibitors for the hepatitis C virus (HCV) NS4B protein, optimization of substituents at the C-5 and C-6 positions of an indole scaffold was a key strategy to improve metabolic stability and pharmacokinetic profiles. mdpi.com

Table 1: Representative examples of the influence of C6 substitution on the biological activity of indole scaffolds (Illustrative).

Compound ID C6-Substituent Biological Target Observed Activity Trend
A-1 -HKinase XBaseline activity
A-2 -OCH₃Kinase XIncreased potency (EDG effect)
A-3 -ClKinase XModerate increase in potency (EWG, lipophilicity)
A-4 -NO₂Kinase XSignificant increase in potency (strong EWG)

Role of the Propan-2-ol Moiety, its Chirality, and Substitutions on Target Binding

The propan-2-ol moiety attached to the indole scaffold introduces several important features that can influence biological activity, including a hydroxyl group capable of forming hydrogen bonds and a chiral center if the substituents on the propan-2-ol are different. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the binding site of a biological target. longdom.org

The stereochemistry of chiral molecules plays a pivotal role in their biological activity. nih.govnih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. longdom.org In the context of the 2-(1H-Indol-6-yl)propan-2-ol scaffold, if the two methyl groups of the propan-2-ol were replaced with different substituents, a chiral center would be created. The absolute configuration (R or S) of this center would likely have a profound impact on the molecule's ability to bind to its target. One enantiomer may fit optimally into the binding pocket, leading to high affinity and efficacy, while the other may bind with lower affinity or not at all. researchgate.net

Substitutions on the propan-2-ol moiety can also be used to probe the steric and electronic requirements of the target's binding site. For example, replacing the methyl groups with larger alkyl chains could enhance hydrophobic interactions or introduce steric hindrance that prevents binding. Conversely, introducing polar functional groups could create new hydrogen bonding opportunities.

Table 2: Hypothetical influence of the propan-2-ol moiety's stereochemistry on receptor binding affinity (Illustrative).

Compound ID Stereochemistry at C2 of Propanol (B110389) Target Receptor Hypothetical Binding Affinity (Kᵢ)
B-1 RReceptor YHigh
B-2 SReceptor YLow
B-3 RacemicReceptor YModerate (average of R and S)

Note: This table is illustrative, hypothesizing the expected differences in binding affinity for enantiomers of a chiral analogue of this compound, based on established principles of stereochemistry in drug action. Specific data for this scaffold is not available in the reviewed literature.

Correlation between Molecular Features and In Vitro Activity Profiles

A systematic in vitro evaluation of a library of this compound analogues would likely reveal similar correlations. For example, a series of compounds with varying C6-substituents could be tested in a cell-based assay to determine their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The resulting data could then be correlated with physicochemical parameters of the substituents, such as their Hammett constant (σ) for electronic effects and their partition coefficient (logP) for lipophilicity.

Table 3: Illustrative correlation of molecular features with in vitro activity for hypothetical this compound analogues.

Analogue ID C6-Substituent logP Electronic Effect (σ) In Vitro Activity (IC₅₀, µM)
C-1 -H2.50.0010.5
C-2 -F2.6+0.068.2
C-3 -Cl3.0+0.235.1
C-4 -CH₃3.0-0.1712.8
C-5 -CF₃3.4+0.542.3

Note: This table presents hypothetical data to illustrate the potential correlation between physicochemical properties of C6-substituents and in vitro activity, based on general SAR principles for indole derivatives. Specific experimental data for this series of compounds is not available in the reviewed literature.

Rational Design of Analogues Based on SAR Insights for Optimized Biological Potency

The ultimate goal of SAR studies is to provide a clear set of guidelines for the rational design of new analogues with improved biological properties. nih.gov By understanding how different structural modifications affect activity, medicinal chemists can make informed decisions to optimize lead compounds. The insights gained from the SAR of the this compound scaffold would be invaluable in this process.

For example, if the SAR data from section 6.4 indicated that electron-withdrawing and lipophilic substituents at the C6 position lead to higher potency, the rational design of new analogues would focus on incorporating groups such as trifluoromethyl (-CF₃), cyano (-CN), or sulfonyl (-SO₂R) at this position. mdpi.com Similarly, if the stereochemistry of the propan-2-ol moiety was found to be critical, efforts would be directed towards the asymmetric synthesis of the more active enantiomer.

Computational methods, such as molecular docking, can be used in conjunction with SAR data to visualize how analogues bind to the target and to predict the affinity of novel, yet-to-be-synthesized compounds. semanticscholar.org This in silico approach can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The iterative process of design, synthesis, and testing, guided by SAR, is a powerful strategy for the development of potent and selective therapeutic agents. nih.gov

Biological Activity and Mechanistic Insights of 2 1h Indol 6 Yl Propan 2 Ol and Indole Propanol Derivatives in Vitro Studies

Antimicrobial and Antifungal Activity (In Vitro)

Indole (B1671886) derivatives have been a significant focus of research for their potential as antimicrobial and antifungal agents. In vitro studies have explored various mechanisms through which these compounds exert their effects on pathogenic microorganisms.

Fungal cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51 or LDM) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.nettaylorandfrancis.com Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to increased permeability, cell lysis, and ultimately fungal cell death. taylorandfrancis.com This mechanism is the primary target for azole antifungal drugs. researchgate.nettaylorandfrancis.comnih.gov These drugs typically contain an imidazole or triazole ring, where a nitrogen atom coordinates with the heme iron in the enzyme's active site. nih.gov This interaction, along with other non-covalent interactions within the enzyme's binding pocket, effectively blocks the enzyme's function. nih.govnih.gov

While research on 2-(1H-indol-6-yl)propan-2-ol is specific, the broader class of indole derivatives has shown promise as antifungal agents. For instance, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has demonstrated notable antifungal activities in laboratory studies. nih.gov The development of indole-based compounds as CYP51 inhibitors represents a promising strategy for creating new antifungal therapies.

A key mechanism for antibacterial action involves the inhibition of enzymes essential for bacterial cell wall synthesis. mdpi.com One such enzyme is UDP-N-acetylmuramate-alanine ligase (MurC), which plays a crucial role in the early stages of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. The MurC enzyme catalyzes the addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UNAM). Inhibition of this step disrupts the entire cell wall synthesis process, compromising the bacterium's viability. Molecular docking studies have been used to explore the potential interactions between various compounds and the active site of MurC. researchgate.netresearchgate.net While this enzyme is a recognized target for antibacterial agents, specific in vitro studies detailing the inhibitory activity of this compound or related indole propanol (B110389) derivatives against UDP-N-acetylmuramate-alanine ligase are not extensively detailed in current literature.

Tyrosinase is a copper-containing enzyme that plays a vital role in melanin biosynthesis in a wide range of organisms, from microorganisms to humans. nih.govnih.gov Inhibitors of this enzyme are of great interest for applications in medicine and cosmetics to address hyperpigmentation issues. nih.govmdpi.com Indole derivatives have been identified as a promising class of tyrosinase inhibitors. nih.govmdpi.com

Research has shown that the indole scaffold can be modified to produce potent inhibitors. For example, a series of indole–thiourea derivatives were synthesized and evaluated, with one compound, 4b , exhibiting stronger inhibitory activity against mushroom tyrosinase than the standard inhibitor, kojic acid. mdpi.com Kinetic analysis revealed that this compound acts as a competitive inhibitor. mdpi.com Another study demonstrated that indole derivatives featuring a 4-fluorobenzyl group at the N-1 position were effective mixed-type inhibitors of tyrosinase. nih.gov Natural indole compounds, such as indole-3-carbaldehyde and tryptophol, have also shown significant tyrosinase inhibition. mdpi.com

In Vitro Tyrosinase Inhibitory Activity of Indole Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
Indole-thiourea derivative (4b)Mushroom Tyrosinase5.9 ± 2.47Competitive mdpi.com
Kojic Acid (Reference)Mushroom Tyrosinase16.4 ± 3.53Not Specified mdpi.com
CHI 1043 (Indole derivative)Mushroom TyrosinaseNot SpecifiedMixed-type nih.gov
Indole derivative 4Mushroom TyrosinaseNot SpecifiedMixed-type nih.gov

Antiviral Activity (In Vitro)

The indole scaffold is a privileged structure in medicinal chemistry and has been extensively explored for the development of antiviral agents. nih.govbenthamdirect.com Derivatives of indole have shown potent inhibitory activity against various viral enzymes, highlighting their potential in combating a range of viral infections. nih.govbenthamdirect.com

Viral proteases are essential enzymes that cleave viral polyproteins into functional proteins required for viral replication and maturation, making them attractive targets for antiviral drugs. nih.govnih.gov

SARS-CoV-2 Main Protease (Mpro) : The main protease (Mpro or 3CLpro) of SARS-CoV-2 is crucial for processing viral polyproteins, and its inhibition blocks viral replication. nih.govmdpi.com A combined virtual and in vitro screening approach identified several natural products, including indole derivatives, as inhibitors of Mpro. nih.gov Specifically, two beta carbolines (an indole alkaloid) and one N-alkyl indole demonstrated significant inhibitory activity against the protease in enzymatic assays. nih.gov

HIV-1 Protease : The human immunodeficiency virus type 1 (HIV-1) protease is a key target in antiretroviral therapy. nih.gov The development of drug-resistant viral strains necessitates the discovery of new inhibitors. nih.gov Indole derivatives have been recognized as a promising class of HIV inhibitors. nih.govbenthamdirect.comnih.gov Integrated molecular modeling approaches, including virtual screening and molecular dynamics simulations, have been employed to identify novel indole-based compounds that can effectively bind to and inhibit HIV-1 protease. nih.gov

Enzymes that are central to the replication of the viral genome are prime targets for antiviral drug development.

HCV NS5B Polymerase : The hepatitis C virus (HCV) relies on an RNA-dependent RNA polymerase, known as NS5B, for the replication of its genome. thepharmajournal.complos.org This enzyme is a major target for anti-HCV therapies. thepharmajournal.com Several classes of indole derivatives have been discovered to be potent inhibitors of NS5B polymerase. figshare.comnih.govnih.gov For example, a series of indole C2 acyl sulfonamides were developed, with compound 7q showing potent activity in a cell-based replicon assay. nih.gov Another study identified compound 12e as a potent inhibitor of HCV replication, which was later confirmed to target the NS5B polymerase directly in an in vitro assay. nih.gov These inhibitors often bind to allosteric sites on the enzyme, away from the active site, inducing a conformational change that prevents its function. thepharmajournal.com

HIV-1 Integrase : HIV-1 integrase (IN) is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.govacs.org Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are an important class of antiretroviral drugs. mdpi.comnih.gov Research has led to the discovery of indole-2-carboxylic acid derivatives as highly effective INSTIs. mdpi.comnih.govrsc.org These compounds are thought to function by chelating two essential magnesium ions within the enzyme's active site, thereby blocking its strand transfer activity. mdpi.comnih.gov Structural optimization of an initial lead compound led to the development of derivative 20a , which showed a marked increase in inhibitory effect. mdpi.comnih.gov

In Vitro Inhibitory Activity of Indole Derivatives Against Viral Replication Enzymes
Compound Class/NameTarget EnzymeInhibitory ConcentrationReference
Indole-2-carboxylic acid derivative (20a)HIV-1 IntegraseIC₅₀ = 0.13 µM mdpi.comnih.gov
Indole-2-carboxylic acid derivative (17a)HIV-1 IntegraseIC₅₀ = 3.11 µM rsc.org
Indole C2 acyl sulfonamide (7q)HCV NS5B PolymeraseReplicon EC₅₀ = 0.011 µM nih.gov
Indole derivative (12e)HCV NS5B PolymeraseIC₅₀ = 0.292 µM nih.gov
Indole derivative (12e)HCV ReplicationEC₅₀ = 1.1 µM nih.gov

Mechanisms of Viral Entry and Fusion Inhibition

Indole derivatives have emerged as a significant class of compounds with the potential to inhibit viral entry and fusion, crucial early steps in the viral life cycle. nih.govallmultidisciplinaryjournal.com The mechanism of action for many of these compounds involves targeting viral envelope glycoproteins, which are essential for the virus to attach to and fuse with host cell membranes. nih.govarbidol.us

One notable example is the broad-spectrum antiviral arbidol, an indole derivative that inhibits the fusion of the viral membrane with the host cell membrane. arbidol.usnih.gov Studies have shown that arbidol and its derivatives can prevent the low pH-induced conformational changes in viral hemagglutinin (HA) that are necessary for fusion. arbidol.usmdpi.com This stabilization of the pre-fusion state of HA effectively blocks the virus from releasing its genetic material into the host cell. arbidol.us

Research on indole-based compounds as inhibitors of HIV-1 glycoprotein-41 (gp41) has also shown promise. These small molecules are designed to bind to the hydrophobic pocket of gp41, a critical region for the conformational changes that lead to membrane fusion. nih.gov By occupying this pocket, the indole inhibitors prevent the formation of the six-helix bundle, a key structural intermediate in the fusion process. nih.gov

Furthermore, marine-derived indole alkaloids have been identified as potent inhibitors of filovirus entry. mdpi.com These compounds are thought to block the interaction between the viral glycoprotein and its host cell receptor, thereby preventing the initial attachment of the virus. mdpi.com The diverse structures of these natural products provide a valuable resource for the development of new antiviral agents. mdpi.com

The antiviral activity of indole derivatives is not limited to direct interaction with viral proteins. Some indole compounds have been found to inhibit viral replication by inducing the production of pro-inflammatory cytokines, such as CXCL-8. scispace.com This suggests that some derivatives may exert their antiviral effects through modulation of the host immune response. scispace.com

Compound Class Virus Mechanism of Action
Arbidol and derivativesInfluenza, HCVStabilizes the pre-fusion conformation of hemagglutinin, preventing low pH-induced fusion. arbidol.usnih.gov
Indole-based gp41 inhibitorsHIV-1Binds to the hydrophobic pocket of gp41, inhibiting the formation of the six-helix bundle required for fusion. nih.gov
Marine Indole AlkaloidsFiloviruses (Ebola, Marburg)Blocks the binding of the viral glycoprotein to the host cell receptor, inhibiting viral entry. mdpi.com
General Indole DerivativesHepatitis C Virus (HCV)Induces pro-inflammatory cytokines, leading to inhibition of viral replication. scispace.com

Receptor Ligand Binding and Modulation (In Vitro)

Indole propanol derivatives have been investigated for their ability to interact with beta-adrenergic receptors. A series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives have been synthesized and evaluated for their in vitro binding affinity to beta-receptors. nih.gov The affinity of these compounds, measured by their ability to inhibit the binding of a radiolabeled ligand to rat cortical and cerebellar membranes, varied significantly. nih.gov The most potent of these compounds displayed Ki values in the low nanomolar range (2-5 nM), although they were still 2- to 100-fold less potent than the established beta-blocker, pindolol. nih.gov

The structural features of these indole derivatives play a crucial role in their binding affinity. Molecular modeling studies of beta-blockers like pindolol suggest that specific interactions, such as hydrogen bonding between the NH group of the indole moiety and serine residues in the receptor's binding pocket, are important for their activity. mdpi.com The propan-2-ol side chain, a common feature in many beta-blockers, also contributes to the binding through interactions with the receptor. nih.govmdpi.com

It is important to note that the stereochemistry of these compounds can significantly influence their activity. For many beta-blockers, the (S)-(-)-enantiomer is significantly more active than the (R)-(+)-enantiomer. mdpi.com This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the beta-adrenergic receptor.

Compound Series Receptor Target In Vitro Assay Key Findings
1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivativesBeta-adrenergic receptorsInhibition of [125I]iodopindolol binding in rat brain membranesKi values ranging from 2-100 times less potent than pindolol, with the most potent compounds having Ki values of 2-5 nM. nih.gov

Indole derivatives have been extensively studied for their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govnih.gov These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system. nih.govwikipedia.org

Several studies have identified indole-based compounds with high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov For instance, certain arylpiperazinyl derivatives of indole have demonstrated potent ligand properties for these receptors. nih.gov The affinity of these compounds can be modulated by structural modifications, such as the nature of the substituent on the indole ring and the length of the linker connecting the indole moiety to the piperazine ring.

In some cases, indole derivatives exhibit selectivity for one receptor subtype over the other. Designing ligands with high selectivity for the 5-HT1A receptor over 5-HT2 subtypes is a key strategy to minimize potential side effects. unimore.it The functional activity of these ligands can vary, with some acting as agonists, partial agonists, or antagonists. nih.govunimore.it For example, certain coumarin derivatives bearing an indole moiety have been identified as potent 5-HT1A receptor antagonists. nih.gov

The interaction of these ligands with the receptors is often studied using radioligand binding assays and molecular docking simulations. These studies help to elucidate the key structural features and amino acid residues involved in the binding and functional activity of the compounds. nih.govunimore.it

Compound Class Receptor Target Key Findings
Arylpiperazinyl derivatives of indole5-HT1A and 5-HT2A receptorsPotent ligands for both receptor subtypes. nih.gov
Coumarin derivatives with indole moiety5-HT1A receptorIdentified as potent antagonists. nih.gov

Indole derivatives have been identified as ligands for the cannabinoid CB1 receptor. nih.govnih.gov The CB1 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a key component of the endocannabinoid system. nih.govmdpi.com

In vitro binding assays are used to determine the affinity of these compounds for the CB1 receptor. researchgate.net These assays typically involve measuring the displacement of a radiolabeled cannabinoid ligand from the receptor by the test compound.

Some indole-2-carboxamides have been synthesized and characterized as allosteric modulators of the CB1 receptor. nih.gov These compounds can enhance the binding of agonists to the receptor. nih.gov This allosteric modulation represents a novel approach to fine-tuning the function of the CB1 receptor. nih.gov

The binding of indole derivatives to the CB1 receptor is influenced by their chemical structure. Structure-activity relationship studies have shown that modifications to the indole core and its substituents can significantly alter the binding affinity and functional activity of these compounds. nih.gov

Compound Class Receptor Target In Vitro Activity
Indole-2-carboxamidesCannabinoid CB1 ReceptorAllosteric modulation, enhancing agonist binding. nih.gov

Enzyme Inhibition Studies (In Vitro)

Indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway. nih.govnih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.netmdpi.com Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Several studies have reported the synthesis and evaluation of indole derivatives as selective COX-2 inhibitors. nih.govnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity. nih.gov One compound from this series was found to be a selective inhibitor of COX-2 expression. nih.gov

The inhibitory activity of these compounds is typically evaluated using in vitro COX inhibition assays, which measure the ability of the compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. mdpi.comacademicjournals.org The results are often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity of the compounds for COX-2 is determined by the ratio of their IC50 values for COX-1 and COX-2. mdpi.com

Molecular docking studies have been used to understand the binding interactions of indole derivatives with the active site of the COX-2 enzyme. nih.govnih.gov These studies have revealed that the indole scaffold can form key interactions, such as hydrogen bonds, with amino acid residues in the active site of COX-2, similar to known COX-2 inhibitors like indomethacin. nih.gov

Compound Series Enzyme Target In Vitro Assay Key Findings
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivativesCOX-2COX expression activitySelective inhibition of COX-2 expression. nih.gov
General Indole DerivativesCOX-1 and COX-2In vitro COX inhibition assayIdentification of compounds with selective COX-2 inhibitory activity. nih.gov

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications. Consequently, the inhibition of this enzyme is a significant therapeutic target. nih.govnih.gov

Indole derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs). nih.govnih.gov For instance, a series of indole-substituted thiosemicarbazones were designed, synthesized, and evaluated for their ability to inhibit aldose reductase (ALR2) and the related aldehyde reductase (ALR1). This research is significant because a lack of selectivity between these two enzymes has been a cause of toxicity in previously developed ARIs. researchgate.net The development of selective ALR2 inhibitors is therefore a key goal in this field. researchgate.net

Furthermore, research into indole-based bifunctional compounds that act as both aldose reductase inhibitors and antioxidants has shown promise. nih.govnih.gov This dual activity is particularly advantageous as oxidative stress is also a major contributor to diabetic complications. Studies on substituted derivatives of indole acetic acid have also explored their structure-activity relationship as aldose reductase inhibitors with antioxidant properties.

The inhibitory potential of various indole derivatives against aldose reductase is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ClassKey FindingsReference
Indole-substituted ThiosemicarbazonesDemonstrated efficacy as aldose reductase inhibitors, with a focus on achieving selectivity over aldehyde reductase. researchgate.net
Indole-based Bifunctional InhibitorsExhibit dual functionality as both aldose reductase inhibitors and antioxidants. nih.govnih.gov
Substituted Indole Acetic Acid DerivativesStructure-activity relationship studies have been conducted to optimize aldose reductase inhibition and antioxidant activity.

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is involved in both innate and adaptive immunity, and its dysregulation is implicated in inflammatory diseases and certain cancers. As such, Syk has become an important target for therapeutic intervention.

While specific data on this compound is unavailable, various indole derivatives have been investigated as Syk kinase inhibitors. For example, a novel, orally bioavailable small molecule inhibitor, RO9021, demonstrated selective inhibition of Syk. In vitro studies showed that RO9021 suppressed B-cell receptor (BCR) signaling, FcγR signaling in monocytes, and FcεR signaling in mast cells. nih.gov It also blocked osteoclastogenesis from bone marrow macrophages. nih.gov Interestingly, the compound also inhibited Toll-like Receptor (TLR) 9 signaling in human B cells and plasmacytoid dendritic cells. nih.gov

The potency of Syk inhibitors is typically expressed by their IC50 values, which represent the concentration of the inhibitor needed to reduce Syk kinase activity by half.

CompoundIn Vitro ActivityReference
RO9021Suppressed BCR signaling, FcγR signaling, FcεR signaling, and osteoclastogenesis. Inhibited TLR9 signaling. nih.gov

Other In Vitro Pharmacological Activities (e.g., Anticancer, Anti-inflammatory, Antidiabetic)

The versatile indole scaffold is a common feature in a multitude of compounds exhibiting a wide array of other pharmacological activities in vitro.

Anticancer Activity:

Numerous indole derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. For example, a series of indole derivatives containing penta-heterocycles showed moderate to potent antiproliferative activity. tandfonline.com One derivative, in particular, exhibited potent antitumor efficacy against K562 (chronic myeloid leukemia) and A549 (non-small cell lung cancer) cell lines with IC50 values in the nanomolar range. tandfonline.com Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest in the G2/M phase. tandfonline.com

Another study focused on new indole-based 1,3,4-oxadiazoles as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.gov One of the synthesized compounds displayed significant anticancer activity against HCT116 (colorectal carcinoma), A549, and A375 (melanoma) cell lines, with IC50 values in the low micromolar range. nih.gov Furthermore, indole-6-carboxylate ester derivatives have been investigated as receptor tyrosine kinase inhibitors, with some compounds showing promise as cytotoxic agents that induce apoptosis.

Compound ClassCell Lines TestedIC50 ValuesMechanism of ActionReference
Indole derivatives with penta-heterocyclesA549, PC-3, HepG2, K5620.01 - 0.99 µMApoptosis induction, G2/M cell cycle arrest tandfonline.com
Indole-based 1,3,4-OxadiazolesHCT116, A549, A3756.43 - 9.62 µMEGFR and COX-2 inhibition nih.gov
Indole-6-carboxylate estersVarious cancer cell linesNot specifiedEGFR and VEGFR-2 inhibition, apoptosis induction

Anti-inflammatory Activity:

Indole derivatives have also been explored for their anti-inflammatory potential. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov Some of these compounds were found to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In another study, indole derivatives of ursolic acid were synthesized and evaluated for their anti-inflammatory effects. These compounds were found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org

Compound ClassIn Vitro ModelKey FindingsReference
Indole acetohydrazide derivativesCOX enzyme inhibition assaysShowed significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2. nih.gov
Indole derivatives of ursolic acidLPS-stimulated RAW 264.7 macrophagesReduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased anti-inflammatory cytokine (IL-10). chemrxiv.orgchemrxiv.org

Antidiabetic Activity:

The potential of indole compounds as antidiabetic agents has also been an active area of research. researchgate.netnih.gov A series of indole-based compounds were investigated for their ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia. Several of the synthesized analogues exhibited good to moderate inhibitory activity against both enzymes, with IC50 values in the micromolar range. nih.gov Kinetic studies revealed that some of the most active compounds were competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. nih.gov

Compound ClassEnzymes TargetedIC50 Values (µM)Reference
Indole-based analoguesα-amylase3.80 - 47.50 nih.gov
α-glucosidase3.10 - 52.20

Future Directions and Emerging Research Opportunities for 2 1h Indol 6 Yl Propan 2 Ol

Development of Next-Generation Indole (B1671886) Propanol (B110389) Analogues with Enhanced Specificity

A primary avenue for future research lies in the rational design and synthesis of next-generation analogues of 2-(1H-Indol-6-yl)propan-2-ol. The goal is to create derivatives with enhanced specificity and potency for their biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding the modification of the indole core and the propanol side chain. mdpi.com For instance, substitutions at various positions on the indole ring can significantly influence the compound's binding affinity and pharmacological profile.

Key strategies for developing next-generation analogues include:

Introduction of diverse functional groups: Incorporating different substituents on the indole nucleus can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins.

Chiral synthesis and separation: If the propanol moiety introduces a chiral center, the synthesis and evaluation of individual enantiomers will be critical, as stereochemistry often plays a pivotal role in biological activity.

Bioisosteric replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) without compromising biological activity.

Modification Strategy Rationale Potential Outcome
Indole Ring SubstitutionModulate electronics and stericsEnhanced target binding and specificity
Side Chain ModificationAlter polarity and conformationImproved pharmacokinetic profile
Stereochemical ControlIsolate more active enantiomerIncreased potency and reduced off-target effects

Exploration of Novel Therapeutic Targets for Indole-Based Compounds

The broad therapeutic potential of indole derivatives suggests that this compound and its analogues may interact with a variety of biological targets. rsc.orgnih.gov Future research should focus on identifying and validating novel therapeutic targets for these compounds. The versatility of the indole scaffold in interacting with various biological targets, such as kinases, has made them attractive candidates for drug development. nih.gov

Emerging areas for target exploration include:

Oncology: Indole derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov Investigating the effect of this compound on specific cancer-related targets like protein kinases, histone deacetylases (HDACs), and tubulin could unveil new therapeutic opportunities. nih.gov

Neurodegenerative Diseases: Given the role of indole-containing compounds in neuroscience, exploring the potential of this compound to modulate targets implicated in diseases like Alzheimer's and Parkinson's is a promising direction.

Infectious Diseases: The indole nucleus is a common motif in antimicrobial agents. Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective therapies. mdpi.com

Integration of Advanced Computational and Synthetic Methodologies

The synergy between computational chemistry and advanced synthetic techniques is set to revolutionize the discovery and optimization of indole-based drug candidates. indexcopernicus.com Leveraging these methodologies will accelerate the development of this compound analogues.

Key integrated approaches include:

In Silico Screening and Molecular Modeling: Computational tools can be used to predict the binding affinity of virtual libraries of indole propanol analogues to specific targets, enabling the prioritization of compounds for synthesis. indexcopernicus.comijirt.org Techniques like molecular docking and molecular dynamics simulations can provide insights into the molecular interactions driving biological activity. mdpi.com

High-Throughput Synthesis: Automated synthesis platforms can rapidly generate a diverse range of derivatives, facilitating comprehensive SAR studies.

AI-Driven Drug Design: Machine learning algorithms can analyze large datasets of chemical structures and biological activities to identify novel scaffolds with desired pharmacological properties.

Methodology Application Advantage
Molecular DockingPredicts binding mode and affinityPrioritizes promising compounds for synthesis
High-Throughput SynthesisRapid generation of compound librariesAccelerates SAR exploration
Machine LearningIdentifies novel active scaffoldsExpands chemical space for drug discovery

Mechanistic Elucidation of Observed Biological Activities through High-Throughput Screening and Omics Technologies

A deep understanding of the mechanism of action is fundamental for the clinical translation of any therapeutic agent. High-throughput screening (HTS) and "omics" technologies offer powerful tools to unravel the biological pathways modulated by this compound. bmglabtech.comdrugtargetreview.com

Future mechanistic studies will involve:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a vast number of biological targets, helping to identify its primary mechanism of action and potential off-target effects. bmglabtech.comdrugtargetreview.com

Genomics and Transcriptomics: These technologies can reveal changes in gene and RNA expression in response to treatment with the compound, providing a global view of its impact on cellular processes. frontiersin.org

Proteomics and Metabolomics: Analyzing changes in the proteome and metabolome can further elucidate the downstream effects of the compound and help identify biomarkers of its activity. frontiersin.org

Design of Targeted Delivery Systems for Indole Propanol Scaffolds

To maximize therapeutic efficacy and minimize potential side effects, the development of targeted delivery systems for this compound is a critical future direction. These systems can enhance the compound's bioavailability and ensure it reaches the desired site of action. mdpi.com

Innovative delivery strategies to be explored include:

Nanoparticle-based formulations: Encapsulating the indole propanol in nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.gov

Antibody-drug conjugates (ADCs): For cancer applications, conjugating the compound to an antibody that specifically recognizes a tumor antigen can deliver the therapeutic agent directly to cancer cells.

Prodrug approaches: Modifying the compound into an inactive prodrug that is converted to the active form at the target site can enhance its selectivity and reduce systemic toxicity.

Delivery System Mechanism Therapeutic Benefit
NanoparticlesEncapsulation and controlled releaseImproved bioavailability and reduced toxicity
Antibody-Drug ConjugatesTargeted delivery to specific cellsEnhanced efficacy and reduced off-target effects
ProdrugsSite-specific activationIncreased selectivity and safety

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(1H-Indol-6-yl)propan-2-ol, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves alkylation or condensation reactions between indole derivatives and propan-2-ol precursors. Key steps include:

  • Indole functionalization : Introducing substituents at the 6-position of indole via electrophilic substitution or cross-coupling reactions.
  • Alcohol formation : Utilizing nucleophilic addition or Grignard reactions to attach the propan-2-ol moiety.
    Critical parameters include solvent choice (e.g., ethanol or DMSO for solubility), temperature control (40–80°C to balance reaction rate and side-product formation), and catalyst selection (e.g., acid/base catalysts for regioselectivity) .
    Data Insight : Comparative studies of structurally similar alcohols (e.g., 2-(1-Methylindol-2-yl)propan-2-ol) show that yields drop below 60% if reaction times exceed 24 hours due to hydrolysis .

How can spectroscopic and crystallographic methods resolve the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the indole’s aromatic protons (δ 6.8–7.5 ppm) and the propan-2-ol hydroxyl group (δ 1.2–1.5 ppm for methyl groups; broad peak at δ 2.5 ppm for -OH).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. For example, the indole ring’s planarity and hydrogen-bonding interactions between the hydroxyl group and adjacent molecules can be visualized .
    Example : A related compound, 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol, was resolved using SHELXTL, confirming halogen positioning and steric effects .

Advanced Research Questions

How do electronic and steric effects of substituents on the indole ring influence the reactivity of this compound?

Methodological Answer:
Substituents alter electron density and steric hindrance:

  • Electron-withdrawing groups (e.g., -NO2_2) : Reduce nucleophilicity at the indole’s 6-position, slowing alkylation.
  • Bulky groups (e.g., -Br) : Steric hindrance can redirect reactions to less hindered positions.
    Case Study : Comparing bromine (Br), chlorine (Cl), and fluorine (F) analogs (e.g., 2-(2-Bromophenyl)propan-2-ol vs. 2-(2-Fluorophenyl)propan-2-ol) reveals Br’s higher polarizability increases boiling points by 15–20°C and alters solubility in polar solvents .

What strategies address contradictions in biological activity data for this compound analogs?

Methodological Answer:
Discrepancies often arise from assay conditions or structural variations:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Structural analogs : Compare with compounds like 2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, where methoxy groups enhance membrane permeability but reduce target specificity .
    Data Table :
CompoundSubstituentIC50_{50} (μM)Selectivity Index
A-OCH3_30.4512.3
B-Br1.208.7

How can computational modeling guide the optimization of this compound for target-specific interactions?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with targets (e.g., tau protein for neurodegenerative applications).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., hydrogen bonds with Ser356 in tau) .
    Example : A tau aggregation inhibitor (3-[(1E)-2-(1H-Indol-6-yl)ethenyl]-1H-pyrazole) showed improved efficacy after optimizing the indole’s orientation via simulation .

What crystallographic challenges arise when refining this compound structures, and how are they resolved?

Methodological Answer:
Common issues include:

  • Twinning : SHELXD detects and corrects twinned crystals by analyzing intensity statistics.
  • Disorder : Partial occupancy of the hydroxyl group is resolved using restraints in SHELXL .
    Case Study : A high-resolution (0.8 Å) dataset for a similar compound required 20 refinement cycles in SHELXL to model anisotropic displacement parameters accurately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.